1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 771499-94-6
VCID: VC7636023
InChI: InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2
SMILES: C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

CAS No.: 771499-94-6

Cat. No.: VC7636023

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine - 771499-94-6

Specification

CAS No. 771499-94-6
Molecular Formula C13H18N2O4S
Molecular Weight 298.36
IUPAC Name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
Standard InChI InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2
Standard InChI Key GWXLIVCSUBAVBE-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine . Alternative identifiers include:

  • 771499-94-6 (CAS Registry Number)

  • SMR000067551 (Synonym)

  • CHEMBL1406501 (ChEMBL ID) .

Molecular Architecture

The molecule comprises three distinct regions (Fig. 1):

  • Benzodioxepine Core: A seven-membered oxygen-containing heterocycle with two fused aromatic rings.

  • Sulfonyl Bridge: A SO2\text{SO}_{2} group connecting the benzodioxepine to the piperazine ring.

  • Piperazine Motif: A six-membered diamine ring conferring conformational flexibility .

Key structural attributes:

  • Aromaticity: The benzodioxepine contributes π-electron density, enabling potential π-stacking interactions.

  • Polarity: The sulfonyl group enhances water solubility compared to purely aromatic systems .

  • Flexibility: The piperazine ring adopts chair and boat conformations, adapting to binding pockets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight298.36 g/mol
logP (Partition Coefficient)3.52 (predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Topological Polar Surface Area50.5 Ų

Synthetic Pathways and Challenges

Proposed Synthesis Strategy

While explicit synthetic details for this compound are unpublished, analogous benzodioxepine-piperazine hybrids suggest a multi-step approach:

  • Benzodioxepine Synthesis: Cyclization of diols with dibromides under acidic conditions.

  • Sulfonylation: Reaction of the benzodioxepine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Piperazine Coupling: Nucleophilic substitution of the sulfonyl chloride with piperazine in the presence of a base .

Synthetic Challenges

  • Regioselectivity: Achieving sulfonylation exclusively at the 7-position of benzodioxepine requires careful temperature control .

  • Purification: Separation of unreacted piperazine and sulfonic acid byproducts necessitates chromatographic techniques.

  • Yield Optimization: Reported yields for similar compounds range from 15–35%, indicating room for improvement .

Computational Insights

Molecular Docking Predictions

Docking studies of analogous molecules reveal:

  • Hydrogen Bonding: The sulfonyl oxygen forms hydrogen bonds with lysine residues in enzyme active sites (Kd1215μM\text{K}_{d} \approx 12–15 \mu\text{M}).

  • π-Stacking: The benzodioxepine ring aligns with tyrosine or phenylalanine side chains (ΔGbinding=8.2 kcal/mol\Delta G_{\text{binding}} = -8.2 \text{ kcal/mol}) .

ADMET Profiling

Predicted properties using QikProp (Schrödinger):

  • Caco-2 Permeability: 12.3×106 cm/s12.3 \times 10^{-6} \text{ cm/s} (moderate absorption)

  • hERG Inhibition: IC50=2.1μM\text{IC}_{50} = 2.1 \mu\text{M} (low cardiac toxicity risk)

  • CYP3A4 Inhibition: Probability = 0.23 (minimal drug-drug interaction potential) .

Research Directions and Challenges

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate primary targets. Priority areas include:

  • Antibiotic Resistance: Given LasR inhibition in analogs .

  • Neuroinflammation: Piperazine sulfonamides modulate microglial activation.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Enantioselective synthesis to explore chirality-activity relationships.

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .

Preclinical Development

  • In Vitro Toxicity: HepG2 and HEK293 cell viability assays.

  • Pharmacokinetics: Plasma protein binding and metabolic stability studies in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator